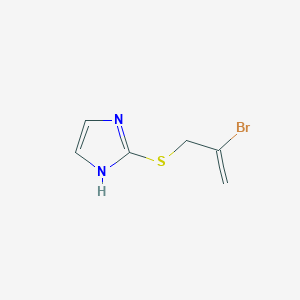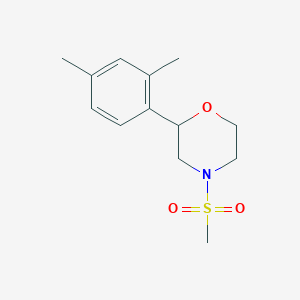![molecular formula C13H12N2O2S B7591910 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTBPyO and is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. DMTBPyO has a molecular weight of 277.36 g/mol and a melting point of 232-234°C.
Mécanisme D'action
The mechanism of action of DMTBPyO is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. The oxazole ring of DMTBPyO is thought to play a crucial role in this process by acting as a hydrogen bond acceptor and forming hydrogen bonds with the enzyme's amino acid residues.
Biochemical and Physiological Effects
DMTBPyO has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. These effects are thought to be due to the compound's ability to inhibit enzyme activity and modulate cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTBPyO in lab experiments is its high potency and selectivity towards a variety of enzymes. This makes it an ideal tool for studying enzyme function and developing new therapeutic agents. However, one limitation of DMTBPyO is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on DMTBPyO. One area of interest is the development of new therapeutic agents based on the compound's inhibitory activity against enzymes involved in disease pathways. Another area of interest is the use of DMTBPyO as a building block for the synthesis of functional materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMTBPyO and its potential applications in various fields.
Conclusion
In conclusion, DMTBPyO is a promising chemical compound with a wide range of potential applications in various fields. Its high potency and selectivity towards enzymes make it an ideal tool for studying enzyme function and developing new therapeutic agents. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of DMTBPyO is a multi-step process that involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with thieno[3,2-b]pyridine-7-carbaldehyde in the presence of a base. The resulting intermediate is then treated with oxalyl chloride to form the desired compound.
Applications De Recherche Scientifique
DMTBPyO has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMTBPyO has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. In biochemistry, DMTBPyO has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions. In materials science, DMTBPyO has been used as a building block for the synthesis of functional materials, such as coordination polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-10(9(2)17-14-8)7-15-5-3-12(16)13-11(15)4-6-18-13/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVLTLRYXRDPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC(=O)C3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)



![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)




![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)